molecular formula C8H9N5O3 B12966134 N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine

N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine

Cat. No.: B12966134
M. Wt: 223.19 g/mol
InChI Key: MWKWXGUOYYUZCB-UHFFFAOYSA-N
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Description

N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine is a benzofurazan-derived compound characterized by a nitro-substituted benzoxadiazole core linked to an ethylenediamine chain. Its synthesis typically involves coupling 4-chloro-7-nitrobenzofurazan (NBD-chloride) with ethylenediamine derivatives under mild basic conditions (e.g., THF/EtOH with NaHCO₃) . The compound exhibits strong fluorescence due to the electron-withdrawing nitro group on the benzoxadiazole ring, making it valuable in bioimaging and nanocomposite applications .

Key applications include:

  • Nanocomposites: Covalent immobilization onto graphene oxide for bacterial and tumor cell interaction studies .
  • Kinase Inhibition: Serving as a precursor in the synthesis of focal adhesion kinase inhibitors (e.g., compound 148 in ) .
  • Fluorescent Probes: Structural modifications enable its use in intraoperative imaging (e.g., ovarian cancer probes) .

Properties

IUPAC Name

N'-(4-nitro-2,1,3-benzoxadiazol-7-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O3/c9-3-4-10-5-1-2-6(13(14)15)8-7(5)11-16-12-8/h1-2,10H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKWXGUOYYUZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine typically involves the reaction of 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole with ethane-1,2-diamine. The reaction is carried out in a suitable solvent such as chloroform or dichloromethane under controlled temperature conditions . The product is then purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate temperature conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include amino derivatives, substituted oxadiazoles, and various condensation products, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitrobenzo[c][1,2,5]oxadiazole moiety is known to interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can result in the modulation of biological pathways and the alteration of cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Varied Aromatic Moieties

Quinoline-Based Analogues
  • Examples: Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) and its metabolites .
  • Structural Differences: Replacement of benzofurazan with a 7-chloroquinoline group.
  • Functional Impact: Antimicrobial Activity: Ro 41-3118 and its metabolites show potent antimalarial and antimicrobial properties, attributed to the quinoline moiety’s ability to disrupt heme detoxification in pathogens . Solubility: The chloro-quinoline group enhances lipophilicity, improving membrane permeability compared to the nitrobenzofurazan derivative .
Benzene-Diamine Derivatives
  • Example : N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)benzene-1,2-diamine (NBD-PD) .
  • Structural Differences : Ethylenediamine chain replaced with a benzene ring.
  • Functional Impact :
    • Electronic Properties : The benzene ring reduces fluorescence intensity compared to the ethylenediamine-linked compound due to altered π-conjugation .
    • Applications : Used in graphene oxide composites for enhanced antibacterial activity against E. coli .

Compounds with Modified Alkyl Chains

Long-Chain Alkyl Derivatives
  • Examples :
    • N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)dodecane-1,12-diamine (12c) .
    • NBD-linked butyl/hexyl/dodecyl acetamides (13a–c) .
  • Structural Differences : Ethylene chain replaced with C4–C12 alkyl spacers.
  • Functional Impact :
    • Cellular Uptake : Longer chains (e.g., dodecyl in 12c) enhance lipid bilayer penetration, improving tumor cell targeting .
    • Solubility : Increased hydrophobicity limits aqueous solubility but improves compatibility with lipid-rich environments .
Branched Aliphatic Amines
  • Examples : DETA, TETA, and PEHA (polyethylene polyamines) .
  • Structural Differences: Multiple amino groups in branched configurations.
  • Functional Impact: Corrosion Inhibition: Higher amino group density improves metal surface adsorption, outperforming the mono-aminated benzofurazan derivative in industrial applications .
Pyrimidine-Modified Analogues
  • Example : N1-(2,5-Dichloropyrimidin-4-yl)-N2-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine (148) .
  • Structural Differences : Addition of a dichloropyrimidine group.
  • Functional Impact: Kinase Inhibition: The pyrimidine moiety enables selective binding to focal adhesion kinase (FAK), with IC₅₀ values in the nanomolar range .
Pyridine-Substituted Derivatives
  • Example : N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine .
  • Structural Differences : Pyridine groups introduced at the amine termini.

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Modifications Key Properties/Applications Reference
N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine Benzofurazan-ethylenediamine None (parent compound) Fluorescent probes, nanocomposites
Ro 41-3118 Chloroquinoline-ethylenediamine Diethyl substituents Antimicrobial activity
NBD-PD Benzofurazan-benzene Benzene ring Antibacterial nanocomposites
Compound 12c Benzofurazan-dodecane C12 alkyl chain Tumor cell imaging
Compound 148 Benzofurazan-pyrimidine Dichloropyrimidine group FAK inhibition (IC₅₀ = 12 nM)

Table 2: Solubility and Bioactivity Trends

Compound Type Solubility in Water Key Bioactivity
Short-chain (e.g., ethane) Moderate Fluorescence, cell imaging
Long-chain (e.g., dodecane) Low Enhanced tumor targeting
Quinoline derivatives Low Antimicrobial
Pyrimidine derivatives Moderate Kinase inhibition

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